
2-Fluoro-1-isopropyl-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-1-isopropyl-4-nitrobenzene is a chemical compound . The molecular formula of this compound is C9H10FNO2 .
Synthesis Analysis
The synthesis of similar compounds, such as fluoronitrobenzene compounds, involves the reaction of chloronitrobenzene compounds with potassium fluoride in a solvent dispersion . Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .Molecular Structure Analysis
The nitro group, −NO2, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .Chemical Reactions Analysis
The nitration of aromatic compounds such as benzene takes place readily in the liquid phase . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 1-Fluoro-2-nitrobenzene, include a boiling point of 116 °C/22 mmHg, a melting point of −9-−6 °C, and a density of 1.338 g/mL at 25 °C .Applications De Recherche Scientifique
2-Bromo-1-fluoro-4-nitrobenzene
Scientific Field
Application Summary
This compound is used as a reactant in the synthesis of N-fused tricyclic indoles, dimethylamine, and benzofuran .
Method of Application
The specific experimental procedures would depend on the particular synthesis being performed. Generally, this compound would be combined with other reactants under controlled conditions to produce the desired product .
Results or Outcomes
The outcomes of these reactions would be the production of N-fused tricyclic indoles, dimethylamine, and benzofuran .
1-Fluoro-4-nitrobenzene
Scientific Field
Application Summary
This compound is used as a component of hair dyes and as a pharmaceutical intermediate .
Method of Application
In the case of hair dyes, this compound would be mixed with other ingredients to form the final product. As a pharmaceutical intermediate, it would be used in the synthesis of various drugs .
Results or Outcomes
The outcomes of these applications would be the production of hair dye products and pharmaceuticals .
Substituted Benzene Derivatives
Application Summary
Substituted benzene derivatives, including those with halides and nitro groups, are used in a variety of chemical reactions .
Method of Application
The specific experimental procedures would depend on the particular reaction being performed. Generally, these compounds would be combined with other reactants under controlled conditions to produce the desired product .
Results or Outcomes
The outcomes of these reactions would be the production of various organic compounds .
Electrophilic Aromatic Substitution
Application Summary
Electrophilic aromatic substitution is a common reaction in organic chemistry, involving the substitution of a substituent on an aromatic ring with an electrophile .
Method of Application
The specific experimental procedures would depend on the particular reaction being performed. Generally, this involves the attack of an electrophile at a carbon atom on the aromatic ring to form a cationic intermediate .
Results or Outcomes
The outcomes of these reactions would be the production of various substituted aromatic compounds .
Multistep Synthesis
Application Summary
Multistep synthesis is a method used in organic chemistry to create complex organic compounds through a series of chemical reactions .
Method of Application
The specific experimental procedures would depend on the particular synthesis being performed. Generally, this involves a series of reactions, each producing a new compound that serves as the starting material for the next reaction .
Results or Outcomes
The outcomes of these reactions would be the production of complex organic compounds .
Safety And Hazards
The safety data sheet for a similar compound, 1-Bromo-2-nitrobenzene, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing dust, avoid prolonged or repeated contact with skin, wash thoroughly after handling, and use only in well-ventilated areas .
Propriétés
IUPAC Name |
2-fluoro-4-nitro-1-propan-2-ylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-6(2)8-4-3-7(11(12)13)5-9(8)10/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKNILQFRBZDJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470376 |
Source


|
| Record name | 2-Fluoro-1-isopropyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1-isopropyl-4-nitrobenzene | |
CAS RN |
1369836-94-1 |
Source


|
| Record name | 2-Fluoro-1-isopropyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-4-nitro-1-(propan-2-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

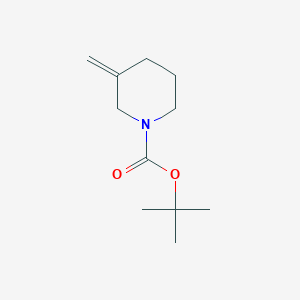


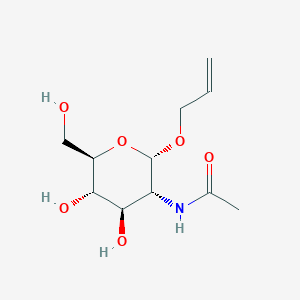
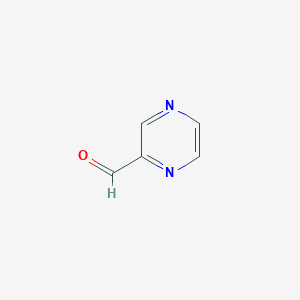

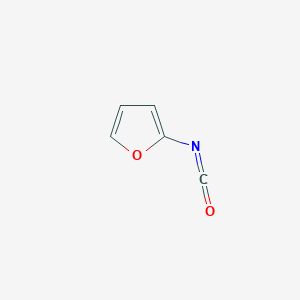


![3-Acetylbenzo[b]furan](/img/structure/B1279542.png)
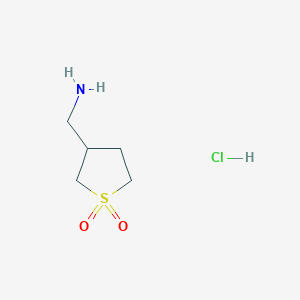


![8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine](/img/structure/B1279553.png)